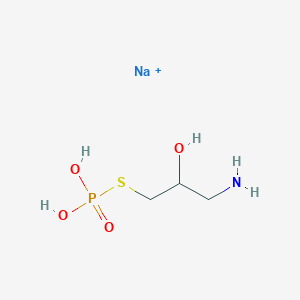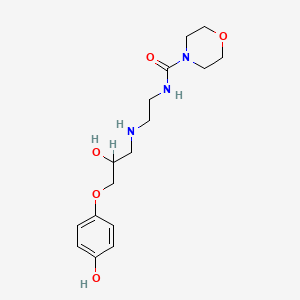
YHO-13177
Descripción general
Descripción
YHO-13177 is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a dimethoxyphenyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, YHO-13177 is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could be explored for activity against various biological targets.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
YHO-13177, also known as (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, is a novel acrylonitrile derivative with significant implications in cancer chemotherapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) transporter superfamily member that confers resistance to various anticancer drugs .
Mode of Action
This compound acts as a potent inhibitor of BCRP . It interacts with BCRP, inhibiting its drug export function, thereby reversing BCRP-mediated drug resistance .
Biochemical Pathways
This compound affects the biochemical pathways associated with BCRP. By inhibiting BCRP, it prevents the efflux of various structurally unrelated anticancer drugs from cells, resulting in an increase in the intracellular accumulation of these drugs .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits very low solubility . Its water-soluble diethylaminoacetate prodrug, yho-13351, is rapidly converted into this compound after oral or intravenous administration in mice .
Result of Action
The inhibition of BCRP by this compound potentiates the cytotoxicity of various anticancer drugs, including SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan . It increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, and partially suppresses the expression of BCRP protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conversion of YHO-13351 into this compound may vary depending on the physiological conditions of the body
Análisis Bioquímico
Biochemical Properties
YHO-13177 is a potent and specific inhibitor of BCRP . It potentiates the cytotoxicity of SN-38, mitoxantrone, and topotecan in both BCRP-transduced human colon cancer HCT116 cells and SN-38–resistant human lung cancer A549 cells that express BCRP .
Cellular Effects
This compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes and partially suppresses the expression of BCRP protein at more than 24 hours after its treatment in both HCT116/BCRP and A549/SN4 cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the BCRP, which confers resistance to anticancer drugs such as 7-ethyl-10-hydroxycamptothecin (SN-38, an active metabolite of irinotecan), mitoxantrone, and topotecan .
Temporal Effects in Laboratory Settings
This compound shows a rapid effect in increasing the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes . It also partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
Dosage Effects in Animal Models
In mice, YHO-13351, a water-soluble diethylaminoacetate prodrug of this compound, was rapidly converted into this compound after its oral or intravenous administration . Coadministration of irinotecan with YHO-13351 significantly increased the survival time of mice inoculated with BCRP-transduced murine leukemia P388 cells .
Metabolic Pathways
It is known that this compound is a potent and specific inhibitor of BCRP, which is involved in the efflux of various anticancer drugs .
Transport and Distribution
It is known that this compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP .
Subcellular Localization
It is known that this compound partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YHO-13177 typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiophene derivatives, and piperidine derivatives. The key steps in the synthesis may include:
Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and a thiophene derivative to form an intermediate.
Piperidine Addition: The addition of a piperidine derivative to the intermediate to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
YHO-13177 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Comparación Con Compuestos Similares
Similar Compounds
YHO-13177: can be compared with other acrylonitrile derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















